

# Comparison of Key Studies on DEP and Thyroid Hormones

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## Compound Focus: Diethyl phosphate

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The table below summarizes the experimental designs and key findings from two primary animal studies and one human epidemiological study.

Study Feature	Chen et al. (2020) [1]	Wang et al. (2019) [2]	NHANES-based Study (2024) [3]
Study Type	<i>In vivo</i> (animal) & <i>in silico</i>	<i>In vivo</i> (animal)	Human (epidemiological)
Subjects	Adult male rats	Adult male rats	U.S. adult population
DEP Exposure Doses	Chronic exposure to "actual doses that can be reached in the human body" (specific doses not stated in abstract)	0.08 mg/kg bw (Low) and 0.13 mg/kg bw (High) for 20 weeks	Assessment based on urinary biomarker levels in the population

| **Key Thyroid-Related Findings** | - Caused thyroid hormone disorders.

- Induced symptoms of hyperthyroidism.
- Abnormal expression of thyroid hormone-related genes in the liver. | Not the primary focus of the study; main findings related to gut microbiota and other hormones. | Association between multiple Dialkyl Phosphate (DAP) biomarkers, which include DEP, and altered thyroid hormone levels. | | **Primary Experimental Focus** | Endocrine-disrupting effects, specifically on thyroid hormones. |

Effects on serum lipids, various hormones, inflammation, and gut microbiota. | Evaluating exposure to multiple organophosphate insecticides in relation to thyroid hormone alterations. |

## Detailed Experimental Protocols from Key Studies

Understanding the methodology is crucial for evaluating the data. Here are the detailed protocols from the two core animal studies.

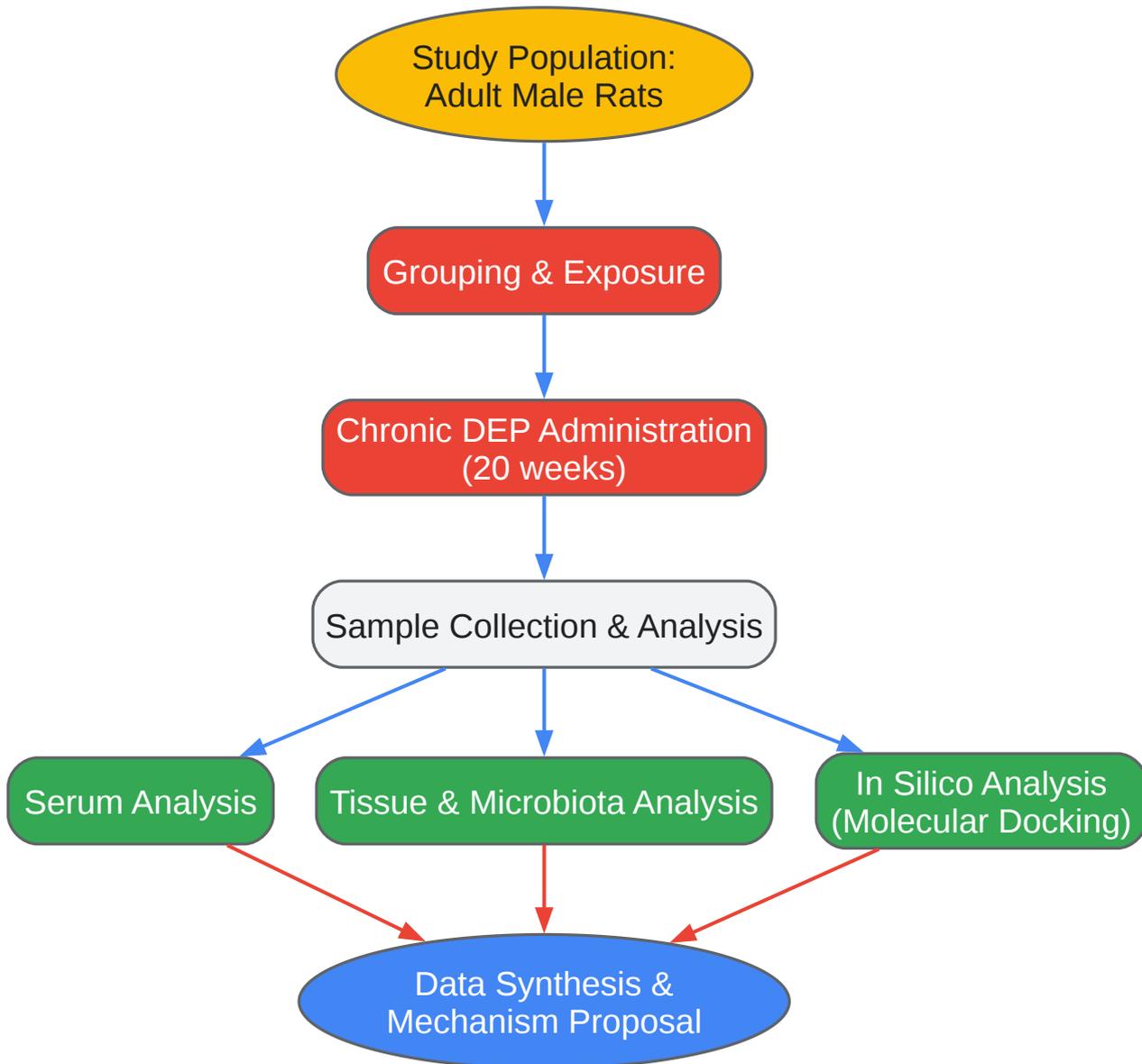
- **Chen et al. (2020) [1]**
  - **In Vivo Model:** The study used adult male rats subjected to chronic exposure to DEP at doses described as relevant to human exposure levels.
  - **Endpoint Measurements:** Researchers analyzed serum to assess thyroid-related and other endocrine hormone levels. They also examined the expression of thyroid hormone-related genes in the liver.
  - **In Silico Analysis:** Molecular docking and molecular dynamics simulations were performed to investigate the interaction between DEP and key enzymes/proteins involved in thyroid hormone biosynthesis, blood transport, receptor binding, and metabolism.
- **Wang et al. (2019) [2]**
  - **In Vivo Model:** Adult male rats were exposed to one of two doses of DEP (0.08 or 0.13 mg/kg body weight) for a period of 20 weeks.
  - **Endpoint Measurements:** A broad range of endpoints was measured, including:
    - Serum levels of sex hormones, adrenal hormones, and gut hormones.
    - Serum lipid profiles and inflammatory cytokines.
    - Composition and changes in the gut microbiota.

## Visualizing the Workflow and Signaling Pathway

The following diagrams, created with Graphviz, illustrate the experimental workflow and the potential mechanism by which DEP disrupts thyroid function, as suggested by the studies.

## Experimental Workflow for Assessing DEP Effects

The diagram below outlines the general workflow employed in the cited animal studies to evaluate the physiological effects of DEP.



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## Proposed Thyroid Hormone Disruption Pathway

This diagram synthesizes the key mechanistic insights from the research, particularly the *in silico* findings of Chen et al. (2020), illustrating how DEP may interfere with the thyroid system at multiple points [1].

## Key Interpretations and Research Gaps

- **DEP as a Direct Toxicant:** The study by Chen et al. (2020) provides direct evidence that DEP itself, not just its parent pesticides, can be a thyroid-disrupting chemical [1].
- **Non-Thyroid Endocrine Effects:** Wang et al. (2019) demonstrated that DEP significantly affects other systems, notably causing changes in gut hormones and microbiota, which were linked to alterations in estradiol and lipid profiles [2].
- **Critical Research Gap:** A direct, side-by-side experimental comparison of DEP and various parent Organophosphorus Pesticides (OPs) under identical conditions is needed. Such a study is crucial to confirm whether DEP's effects are a proxy for the parent OPs or represent a distinct toxicological profile [2].

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## References

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